molecular formula C59H107NO28 B8106228 Ald-Ph-amido-PEG24-acid

Ald-Ph-amido-PEG24-acid

Cat. No.: B8106228
M. Wt: 1278.5 g/mol
InChI Key: HBVFHLMEZRVAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG24-acid involves the reaction of a benzaldehyde derivative with a PEG chain terminated with a carboxylic acid group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Biological Activity

Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the development of PROTACs (proteolysis-targeting chimeras). This compound plays a crucial role in drug delivery and targeted therapy, particularly in oncology and other diseases where precise modulation of protein levels is necessary. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound functions as a linker that facilitates the conjugation of small molecules to proteins or other biomolecules. Its structure allows for bioorthogonal reactions, which are essential in creating stable and effective PROTACs. The PEG component enhances solubility and biocompatibility, while the aldehyde group enables selective reactions with amines or other nucleophiles.

Biological Activity

  • Enzyme Activity Preservation :
    Research indicates that the attachment of this compound to enzymes does not significantly disrupt their biological activity. For instance, studies on TCO-conjugated enzymes (such as alkaline phosphatase and glucose oxidase) demonstrated that their kinetic parameters remained comparable to those of native enzymes, suggesting minimal impact on enzyme function during conjugation .
  • Targeted Protein Degradation :
    This compound is integral to PROTAC design, which targets specific proteins for degradation via the ubiquitin-proteasome pathway. This approach has shown promise in selectively degrading oncogenic proteins, thereby reducing tumor growth in various cancer models.
  • Cytotoxicity and Cellular Uptake :
    The compound exhibits favorable cytocompatibility profiles. In vitro assays have shown that cells treated with this compound conjugates maintain high metabolic activity, indicating low cytotoxicity and effective cellular uptake .

Case Study 1: PROTAC Development for Cancer Therapy

In a recent study, researchers synthesized a series of PROTACs using this compound to target the androgen receptor (AR) in prostate cancer cells. The results showed significant reductions in AR levels and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis rates .

Case Study 2: Enzyme Activity Assessment

Another study focused on assessing the enzyme activity post-conjugation with this compound. The Michaelis-Menten kinetics were evaluated for both native and conjugated forms of alkaline phosphatase (ALP). The Km values were found to be similar (0.207 mM for native ALP vs. 0.151 mM for ALP-TCO), indicating that the conjugation process did not impair enzyme functionality .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyFocus AreaKey Findings
Enzyme ModificationTCO-conjugated enzymes retained similar activity compared to native forms; minimal disruption observed in kinetic parameters.
PROTAC EfficacyEffective degradation of target proteins in cancer cells; reduced tumor growth observed in vivo models.
Cytotoxicity AssessmentLow cytotoxicity with high metabolic activity maintained in treated cells; favorable safety profile for therapeutic applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVFHLMEZRVAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H107NO28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.